

Application Note: Comprehensive Characterization of Ethyl 3-(5-Oxazolyl)benzoate

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Compound of Interest

Compound Name: Ethyl 3-(5-Oxazolyl)benzoate

Cat. No.: B596279

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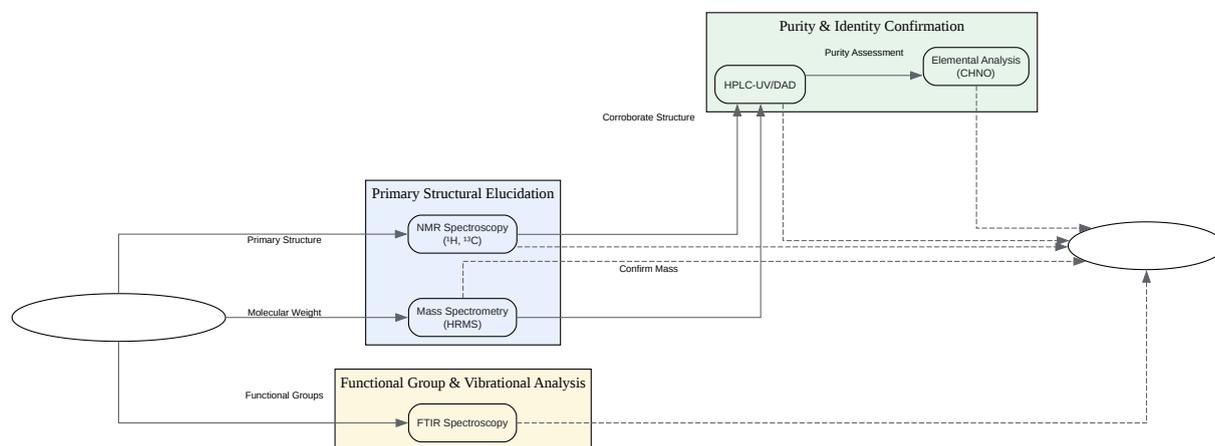
Introduction

Ethyl 3-(5-Oxazolyl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif, combining an oxazole ring with a benzoate ester, makes it a versatile scaffold for the development of novel therapeutic agents.[3][4] The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in the drug development pipeline. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of **Ethyl 3-(5-Oxazolyl)benzoate**, ensuring data integrity and supporting regulatory compliance.

The analytical workflow presented herein is designed to provide orthogonal and complementary data, building a self-validating system for the complete elucidation of the compound's structure and purity.[5]

Visualizing the Analytical Workflow

The following diagram illustrates the integrated approach for the characterization of **Ethyl 3-(5-Oxazolyl)benzoate**, where data from each analytical technique contributes to the final confirmation of the molecule's identity and purity.



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Caption: Integrated analytical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **Ethyl 3-(5-Oxazolyl)benzoate**, both ^1H and ^{13}C NMR are essential to confirm the connectivity of atoms and the overall molecular structure.[4]

^1H NMR Spectroscopy Protocol

Objective: To identify the number and environment of protons in the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 3-(5-Oxazolyl)benzoate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Ensure the sample is fully dissolved.
- Solvent Selection Rationale: CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak.^[6] DMSO-d_6 can be used if solubility in CDCl_3 is limited.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).

Expected ^1H NMR Data:

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
Ethyl (-CH ₃)	~1.4	Triplet	3H	Ethyl group protons
Ethyl (-CH ₂)	~4.4	Quartet	2H	Ethyl group protons
Oxazole (H-4)	~7.3-7.5	Singlet	1H	Oxazole ring proton
Benzoate (Ar-H)	~7.6-8.3	Multiplets	4H	Aromatic protons on the benzoate ring
Oxazole (H-2)	~8.0-8.2	Singlet	1H	Oxazole ring proton

¹³C NMR Spectroscopy Protocol

Objective: To determine the number and types of carbon atoms in the molecule.

Instrumentation: 100 MHz (or corresponding frequency for the ¹H NMR) NMR Spectrometer.

Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Data Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[6]

Expected ¹³C NMR Data:

Carbon Atom	Chemical Shift (δ , ppm) (Predicted)	Assignment
Ethyl (-CH ₃)	~14	Ethyl group carbon
Ethyl (-CH ₂)	~61	Ethyl group carbon
Benzoate (Ar-C)	~128-135	Aromatic carbons
Oxazole (C-4)	~125-130	Oxazole ring carbon
Benzoate (C-CO)	~130-135	Aromatic carbon attached to the ester
Oxazole (C-5)	~150-155	Oxazole ring carbon attached to the benzoate
Oxazole (C-2)	~150-155	Oxazole ring carbon
Ester (C=O)	~165	Ester carbonyl carbon

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the exact molecular weight and confirm the elemental formula.

Instrumentation: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- **Ionization Mode Rationale:** ESI is a soft ionization technique suitable for polar molecules and is generally the first choice. APCI can be used for less polar compounds.

- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer.
 - Acquire the spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Calibrate the instrument using a known standard to ensure high mass accuracy.

Expected Data:

Parameter	Value
Molecular Formula	$C_{12}H_{11}NO_3$
Exact Mass	217.0739
Observed $[M+H]^+$	~218.0812

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **Ethyl 3-(5-Oxazolyl)benzoate** and for quantitative analysis.[7][8] A UV or Diode Array Detector (DAD) is suitable due to the aromatic nature of the compound.[9]

HPLC-UV/DAD Protocol

Objective: To determine the purity of the compound and identify any impurities.

Instrumentation: HPLC system with a UV or DAD detector and a C18 reversed-phase column.

Protocol:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size (or similar).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Gradient Rationale: A gradient elution ensures the separation of potential impurities with a wide range of polarities.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV at 254 nm or DAD to monitor multiple wavelengths.

Expected Results: A single major peak corresponding to **Ethyl 3-(5-Oxazolyl)benzoate**, with purity typically >98% (area percent).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.^[10]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To confirm the presence of key functional groups.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3100-3000	C-H stretch	Aromatic and Oxazole
~2980-2850	C-H stretch	Aliphatic (Ethyl group)
~1720	C=O stretch	Ester
~1600-1450	C=C and C=N stretch	Aromatic and Oxazole rings
~1275	C-O stretch	Ester

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a fundamental confirmation of its empirical and molecular formula.^{[11][12]}

CHN Analysis Protocol

Objective: To determine the elemental composition (C, H, N) of the compound.

Instrumentation: CHN Elemental Analyzer.

Protocol:

- Sample Preparation: Accurately weigh 1-3 mg of the dry, pure compound into a tin or silver capsule.
- Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.^[12]

Expected Elemental Composition:

Element	Theoretical (%)
Carbon (C)	66.35
Hydrogen (H)	5.10
Nitrogen (N)	6.45

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, IR spectroscopy, and elemental analysis provides a robust and comprehensive characterization of **Ethyl 3-(5-Oxazolyl)benzoate**. This multi-technique approach ensures the unambiguous confirmation of the compound's structure, purity, and elemental composition, which is essential for its application in research and drug development.

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